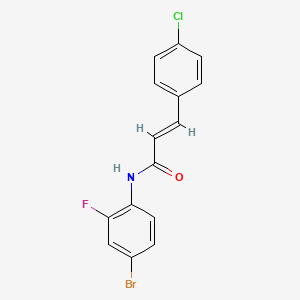

(E)-N-(4-bromo-2-fluorophenyl)-3-(4-chlorophenyl)prop-2-enamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves the base-catalyzed Claisen-Schmidt condensation reaction, a common method for synthesizing α,β-unsaturated carbonyl compounds. For instance, a similar compound was synthesized by reacting 4-fluoroacetophenone and 4-chlorobenzaldehyde in ethanol in the presence of sodium hydroxide, a method that could be adapted for the synthesis of (E)-N-(4-bromo-2-fluorophenyl)-3-(4-chlorophenyl)prop-2-enamide (Najiya, Panicker, Sapnakumari, Narayana, Sarojini, & Van Alsenoy, 2014).

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as FT-IR and single-crystal X-ray diffraction studies. The geometrical parameters obtained from these studies are in agreement with those calculated using density functional theory (DFT), which suggests a stable structure arising from hyper-conjugative interactions and charge delocalization (Najiya et al., 2014).

Chemical Reactions and Properties

Enamides undergo various chemical reactions, including nucleophilic addition, due to the electrophilic nature of the carbon-carbon double bond adjacent to the carbonyl group. The reactivity pattern and specific reactions for (E)-N-(4-bromo-2-fluorophenyl)-3-(4-chlorophenyl)prop-2-enamide would be influenced by the presence of substituents on the phenyl rings, which can affect electron density and steric hindrance.

Physical Properties Analysis

The physical properties of compounds such as melting points, solubility, and crystallinity can be influenced by the molecular structure and intermolecular interactions present. For related compounds, these properties have been characterized using various spectroscopic techniques and thermal analysis (Bhumannavar, 2021).

Chemical Properties Analysis

The chemical properties of (E)-N-(4-bromo-2-fluorophenyl)-3-(4-chlorophenyl)prop-2-enamide, such as reactivity, stability, and interactions with other molecules, can be deduced from studies on similar compounds. Quantum chemical investigations provide insights into the molecular geometry, electronic properties, and potential reactivity sites (Zaini et al., 2018).

Applications De Recherche Scientifique

Molecular Structure and Spectroscopic Properties

Molecular Structure Analysis : The compound has been analyzed for its molecular structure using methods like FT-IR and X-ray diffraction. Studies have found that the geometrical parameters obtained from XRD are in agreement with calculated DFT values, suggesting stability due to hyper-conjugative interactions and charge delocalization (A. Najiya et al., 2014).

Antipathogenic Activity : A study on thiourea derivatives, including compounds similar in structure to (E)-N-(4-bromo-2-fluorophenyl)-3-(4-chlorophenyl)prop-2-enamide, showed significant antipathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus (Carmen Limban et al., 2011).

Antimalarial and Antimicrobial Activity

Antimalarial Activity : In a study exploring the antimalarial efficacy of N-Phenyl-Substituted Cinnamanilides, certain derivatives demonstrated significant activity against the chloroquine-sensitive strain of P. falciparum, with (E)-N-(4-bromo-2-chlorophenyl)-3-phenylprop-2-enamide being notably effective (J. Kos et al., 2022).

Antibacterial and Antioxidant Activity : Certain amine oxalates derived from similar structures have demonstrated high antibacterial activity and potential antioxidant properties (Н. С. Арутюнян et al., 2012).

Nonlinear Optical Properties

- Optoelectronic and Charge Transport Properties : Studies have examined the nonlinear optical (NLO) properties of chalcone derivatives, including compounds structurally similar to (E)-N-(4-bromo-2-fluorophenyl)-3-(4-chlorophenyl)prop-2-enamide, highlighting their potential in semiconductor devices and NLO activities (M. Shkir et al., 2019).

Other Applications

Synthesis of Novel Derivatives : The compound has been used as a base for synthesizing novel derivatives for various applications, including PET radiotracer studies (†. R. Katoch-Rouse & A. Horti, 2003).

Cytotoxicity Studies : Research on halogen-substituted chalcones, closely related to the compound , has shown potential cytotoxic effects against MCF-7 breast cancer cells (E. M. Brahmana et al., 2022).

Propriétés

IUPAC Name |

(E)-N-(4-bromo-2-fluorophenyl)-3-(4-chlorophenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrClFNO/c16-11-4-7-14(13(18)9-11)19-15(20)8-3-10-1-5-12(17)6-2-10/h1-9H,(H,19,20)/b8-3+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAAMDNYSWVGGQD-FPYGCLRLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)NC2=C(C=C(C=C2)Br)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)NC2=C(C=C(C=C2)Br)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(4-bromo-2-fluorophenyl)-3-(4-chlorophenyl)prop-2-enamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-difluorobenzyl)-1-[2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxamide](/img/structure/B2483365.png)

![(Z)-ethyl 2-((4-ethoxybenzoyl)imino)-1-isobutyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2483366.png)

![N-(1-cyanocyclohexyl)-2-[(4-hydroxyphenyl)sulfanyl]acetamide](/img/structure/B2483370.png)